N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic hybrid molecule combining a coumarin core with a cyclohexenyl ethyl acetamide moiety. The coumarin scaffold (2-oxo-2H-chromene) is substituted with a phenyl group at position 4 and an acetamide-linked cyclohexenyl ethyl chain at position 7 via an ether oxygen. The cyclohexenyl group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability.
Properties
Molecular Formula |
C25H25NO4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C25H25NO4/c27-24(26-14-13-18-7-3-1-4-8-18)17-29-20-11-12-21-22(19-9-5-2-6-10-19)16-25(28)30-23(21)15-20/h2,5-7,9-12,15-16H,1,3-4,8,13-14,17H2,(H,26,27) |
InChI Key |
HTMLFEANMCEYET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide typically involves multiple steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized via the Pechmann condensation, which involves the reaction of phenol with β-keto esters in the presence of a strong acid catalyst.
Introduction of the Cyclohexene Ring: The cyclohexene ring can be introduced through a Diels-Alder reaction between a diene and a dienophile.
Attachment of the Acetamide Group: The final step involves the coupling of the chromenone derivative with the cyclohexene derivative using an amide bond formation reaction, typically facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the amide bond formation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the chromenone moiety, potentially converting the ketone group to an alcohol.
Substitution: The aromatic ring in the chromenone structure can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reducing the ketone group.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Epoxides or diols from the cyclohexene ring.
Reduction: Alcohols from the chromenone moiety.
Substitution: Various substituted chromenone derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide exhibits promising anticancer activity. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 4.8 | Cell cycle arrest |
| HCT116 (Colon Cancer) | 3.0 | Inhibition of migration |
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes that play roles in metabolic diseases. For instance, it may act as an inhibitor of acetylcholinesterase, which is relevant in neurodegenerative conditions such as Alzheimer's disease.
Case Study 1: In Vitro Efficacy
A study focusing on the efficacy of this compound demonstrated significant cytotoxic effects against A549 and MCF7 cell lines. The results indicated a reduction in cell viability and an increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: In Vivo Studies
In vivo studies using xenograft models showed that administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, supporting its anti-tumor activity.
Summary of Applications
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yloxy)acetamide has several potential applications:
- Anticancer Drug Development : Its ability to inhibit cancer cell proliferation and induce apoptosis positions it as a candidate for new cancer therapies.
- Neuroprotective Agent : Through enzyme inhibition, it may offer therapeutic benefits in treating neurodegenerative diseases.
- Research in Medicinal Chemistry : The compound serves as a valuable tool for studying structure–activity relationships and developing new derivatives with enhanced biological properties.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with various molecular targets such as enzymes or receptors. The chromenone moiety could inhibit certain enzymes by binding to their active sites, while the cyclohexene ring might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Key Compounds:
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Structure: Features a 4-methylcoumarin core with a nitro-substituted benzylidene hydrazide group at position 5. Synthesis: Prepared via condensation of hydrazides with aldehydes, yielding 65% with a melting point of 234–236°C . Key Difference: The hydrazide linker (vs.
2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2S)-1-hydroxy-2-propanyl]acetamide Structure: Contains a 6-chloro-4-methylcoumarin core and a chiral hydroxypropyl acetamide group. Molecular Weight: 353.79 g/mol (vs. ~433.5 g/mol for the target compound, estimated based on substituents). Synthesis: Not detailed in evidence, but likely involves coupling of chlorinated coumarin with a hydroxypropyl amine .
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Structure: A racemic acetamide with a chloro-phenyl group directly attached to the coumarin’s 7-position.
Structural and Functional Divergences
Table 1: Comparative Analysis of Selected Coumarin-Acetamide Derivatives
*Estimated molecular formula based on substituents.
Critical Observations:
- Lipophilicity : The target compound’s cyclohexenyl ethyl group likely increases lipophilicity compared to analogues with polar substituents (e.g., hydroxypropyl in or nitro groups in ). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Biological Implications : The phenyl group at position 4 (common in ) may stabilize π-π interactions with biological targets, while the cyclohexenyl chain could introduce steric effects or modulate conformation.
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexene moiety and a chromone derivative. The presence of these functional groups suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties . For instance, derivatives of chromones have been shown to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress in cells .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of chromone derivatives. The compound's structure suggests it may inhibit pathways involved in inflammation, potentially through the modulation of cyclooxygenase (COX) enzymes or lipoxygenases (LOX) .
Anticancer Properties
The anticancer activity of related compounds has been documented extensively. For example, chromones have been recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways . The specific effects of this compound on cancer cell lines remain to be fully elucidated but are promising based on structural analogs.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could interact with specific receptors that regulate cellular responses to stress or growth factors.
- Free Radical Scavenging : The antioxidant properties suggest that it may neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Study on Antioxidant Activity
A study conducted on various chromone derivatives demonstrated that certain structural modifications enhance antioxidant activity significantly. It was found that the introduction of specific substituents increased the ability to scavenge free radicals, indicating a relationship between structure and function .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
